3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
Description
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is a synthetic propanamide derivative featuring a cyclopentyl group at the 3-position of the propanamide backbone and a 4-(pyridin-4-ylmethyl)phenyl substituent on the nitrogen atom. The cyclopentyl group may enhance lipophilicity, while the pyridinylmethylphenyl moiety could facilitate interactions with biological targets via hydrogen bonding or π-π stacking ().
Properties
CAS No. |
332898-06-3 |
|---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H24N2O/c23-20(10-7-16-3-1-2-4-16)22-19-8-5-17(6-9-19)15-18-11-13-21-14-12-18/h5-6,8-9,11-14,16H,1-4,7,10,15H2,(H,22,23) |
InChI Key |
KGBIKLHPMHBCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(pyridin-4-ylmethyl)benzaldehyde with cyclopentylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide with related propanamide derivatives:
Key Comparisons :
Substituent Effects on Bioactivity :
- The cyclopentyl group in the target compound and may improve membrane permeability compared to aromatic substituents (e.g., phenyl in or fluorophenyl in ).
- The pyridinylmethylphenyl group (common in ) likely engages in hydrogen bonding or π-π interactions, similar to the thiazolo-pyridinyl group in the glucokinase activator .
- Sulfonamide substituents (e.g., ) enhance solubility but may reduce blood-brain barrier penetration compared to pyridinylmethyl groups.
Target Specificity :
- The glucokinase activator demonstrates how cyclopentyl-propanamide derivatives can modulate allosteric enzyme sites, suggesting a possible mechanism for the target compound.
- Sulfamoyl and piperidine groups () are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas pyridinylmethyl groups may favor kinase or receptor targeting.
Synthetic and Purification Methods :
- Crystallization from acetonitrile (ACN) is a common purification step for propanamide derivatives (), likely applicable to the target compound.
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